(Z)-3-(2,4-dimethoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
Description
The compound “(Z)-3-(2,4-dimethoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one” is a rhodanine derivative featuring a 2,4-dimethoxyphenyl substituent at position 3 and a 2-oxoindolin-3-ylidene moiety at position 4. Rhodanine-based compounds are well-documented for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The Z-configuration of the exocyclic double bond at position 5 is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S2/c1-24-10-7-8-13(14(9-10)25-2)21-18(23)16(27-19(21)26)15-11-5-3-4-6-12(11)20-17(15)22/h3-9,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRVMEUAPVXLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Rhodanine derivatives share a common core structure but exhibit variations in substituents that significantly alter their physical, chemical, and biological properties. Below is a comparative analysis of structurally related compounds:
Substituent Effects on Physical Properties
Key Observations :
- Methoxy and hydroxy substituents on aromatic rings (e.g., A5, 3e) correlate with higher melting points due to increased intermolecular hydrogen bonding .
- Chloro substituents (e.g., 5-chloroindolinone in ) may reduce solubility but enhance lipophilicity, impacting bioavailability.
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
